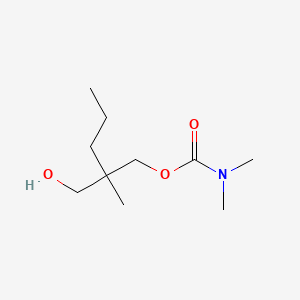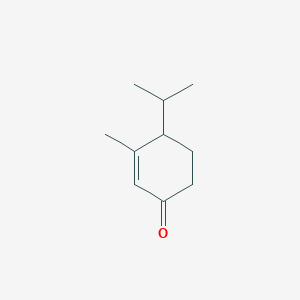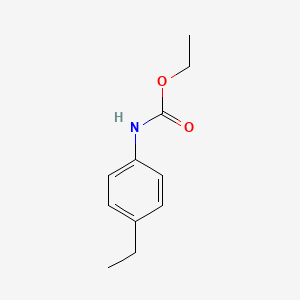![molecular formula C13H12O2Se B14696723 3-[(Naphthalen-2-yl)selanyl]propanoic acid CAS No. 22993-41-5](/img/structure/B14696723.png)
3-[(Naphthalen-2-yl)selanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Naphthalen-2-yl)selanyl]propanoic acid is an organic compound that features a naphthalene ring attached to a propanoic acid moiety via a selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-2-yl)selanyl]propanoic acid typically involves the reaction of naphthalene-2-selenol with 3-bromopropanoic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-2-yl)selanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The propanoic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
3-[(Naphthalen-2-yl)selanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing organic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing selenium-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Naphthalen-2-yl)selanyl]propanoic acid is primarily related to the selenium atom. Selenium can participate in redox reactions, which can influence various biological pathways. The compound may interact with cellular thiols, leading to the formation of seleno-compounds that can modulate oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with a naphthalene ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: Another alanine derivative with protective groups.
Uniqueness
3-[(Naphthalen-2-yl)selanyl]propanoic acid is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form seleno-compounds makes this compound particularly interesting for research in oxidative stress and redox biology.
Properties
CAS No. |
22993-41-5 |
|---|---|
Molecular Formula |
C13H12O2Se |
Molecular Weight |
279.20 g/mol |
IUPAC Name |
3-naphthalen-2-ylselanylpropanoic acid |
InChI |
InChI=1S/C13H12O2Se/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) |
InChI Key |
QSOKBBYSTIZZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[Se]CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


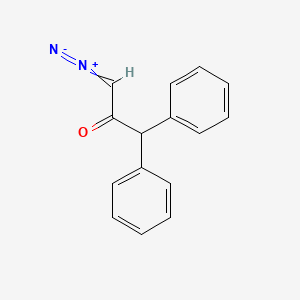
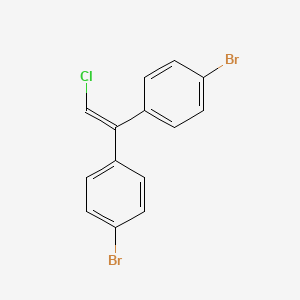
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)

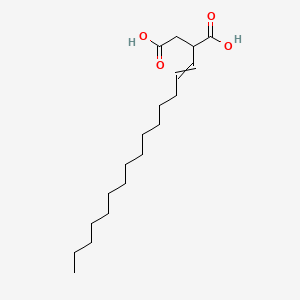


![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
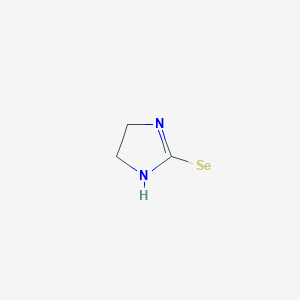
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

